Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-
Overview
Description
Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)-, also known as cocsulin or cocsuline, is a complex organic compound classified under the category of lignans and neolignans. This compound is notable for its intricate structure, which includes an epoxy group, a methoxy group, and multiple methyl groups. It is primarily found in certain medicinal plants and has been studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- involves several steps, typically starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the construction of the lignan backbone through a series of condensation reactions.
Epoxidation: Introduction of the epoxy group is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of plant cell cultures or genetically engineered microorganisms to produce the compound in larger quantities. These methods are often preferred due to their sustainability and efficiency compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate, chromium trioxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, ammonia, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties .
Scientific Research Applications
Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- has been studied for its applications in several fields:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: Another lignan with similar structural features but different biological activities.
Etoposide: A derivative of podophyllotoxin used as an anticancer drug.
Arctigenin: A lignan with anti-inflammatory and anticancer properties.
Uniqueness
Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(8S,21S)-27-methoxy-7,22-dimethyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O5/c1-36-12-10-22-17-30-31-19-25(22)26(36)15-21-6-9-28(38)29(16-21)40-24-7-4-20(5-8-24)14-27-33-23(11-13-37(27)2)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,38H,10-15H2,1-3H3/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYCVNCWKXBQBF-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@H]7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180905 | |
Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26279-88-9 | |
Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026279889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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